molecular formula C19H18N2O4 B2561575 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide CAS No. 868223-52-3

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2561575
CAS No.: 868223-52-3
M. Wt: 338.363
InChI Key: DBKFNKAIRVSDAK-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Acetamide Formation: The acetamide moiety can be introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.

    Substitution: Thiols, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1-oxo-1,2-dihydroisoquinolin-2-yl)-N-phenylacetamide: Lacks the methoxy groups, resulting in different chemical properties and biological activities.

    2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide: Similar structure but with a different position of the methoxy group on the phenyl ring.

Uniqueness

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of methoxy groups at specific positions, which can influence its reactivity, solubility, and interaction with biological targets

Properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-14-8-6-13(7-9-14)20-18(22)12-21-11-10-15-16(19(21)23)4-3-5-17(15)25-2/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKFNKAIRVSDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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